molecular formula C21H24N2O6S B2564005 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941991-00-0

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2564005
CAS No.: 941991-00-0
M. Wt: 432.49
InChI Key: VGFDYBOAWJOFMH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzodioxole group, a structural motif frequently found in bioactive molecules. Compounds containing the 1,3-benzodioxole nucleus have been investigated for a range of activities, serving as key intermediates in the synthesis of complex heterocycles with potential psychosedative, anticonvulsant, or enzyme-inhibiting properties . The integration of a piperidine ring, further modified by a 4-methoxybenzenesulfonyl group, suggests potential for interaction with various enzymatic targets, as similar sulfonamide derivatives are known to be explored for their capacity to inhibit specific biological pathways . The presence of the acetamide linker connects these distinct pharmacophoric elements, creating a unique molecular architecture worthy of investigation. Researchers may employ this compound as a critical intermediate in multi-step organic synthesis or as a lead compound for the development of novel therapeutic agents. Its structure, combining benzodioxole and sulfonylated piperidine fragments, makes it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs targeting neurological disorders or cancer . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-27-17-6-8-18(9-7-17)30(25,26)23-11-3-2-4-16(23)13-21(24)22-15-5-10-19-20(12-15)29-14-28-19/h5-10,12,16H,2-4,11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFDYBOAWJOFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of a piperidine derivative with 4-methoxybenzenesulfonyl chloride.

    Coupling Reaction: The final step is the coupling of the benzodioxole derivative with the sulfonylated piperidine derivative under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogens or other electrophiles on the benzodioxole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Therapeutic Effects: It may interfere with cellular pathways involved in inflammation or cancer progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a) N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide
  • Structure : Lacks the 4-methoxybenzenesulfonyl group; instead, the piperidine is unsubstituted.
  • Implications : Reduced solubility and altered binding affinity due to the absence of the sulfonyl group. Simpler structure may limit pharmacological versatility .
b) N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives
  • Structure : Shares acetamide backbone but replaces benzodioxol with chloro-methoxyphenyl and adds oxadiazole-thioether chains.
  • Implications : Oxadiazole groups enhance lipophilicity and enzyme inhibition (e.g., lipoxygenase), suggesting divergent therapeutic targets compared to the target compound .

Piperidine-Sulfonyl Derivatives

a) 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives
  • Structure : Piperidin-4-yl substituted with phenylsulfonyl and linked to oxadiazole-thioacetamide.
  • Implications : Demonstrated antibacterial activity, highlighting the role of sulfonyl groups in enhancing bioactivity. The positional isomer (piperidin-2-yl vs. 4-yl) in the target compound may alter stereochemical interactions .
b) Ethylphenidate (Ethyl phenyl(piperidin-2-yl)acetate)
  • Structure : Piperidin-2-yl ester with phenyl and ethyl groups; lacks sulfonyl and benzodioxol moieties.
  • Implications : Classified as a psychostimulant, emphasizing how structural variations (e.g., ester vs. sulfonyl) dictate pharmacological profiles .

Benzodioxol-Modified Analogues

a) N-(2H-1,3-benzodioxol-5-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
  • Structure : Incorporates a diazaspiro ring system instead of sulfonyl-piperidine.
  • Implications : The spirocyclic system may improve metabolic stability but reduce solubility. Molecular weight (359.38 g/mol) is comparable to the target compound .
b) Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide)
  • Structure : Benzodioxol linked to piperazine-thiadiazole-acetamide.
  • Implications : Functions as an O-GlcNAcase inhibitor, illustrating how heterocyclic replacements (thiadiazole vs. sulfonyl-piperidine) redirect biological targets .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Applications Reference
Target Compound C₂₁H₂₂N₂O₆S 4-Methoxybenzenesulfonyl, piperidin-2-yl Potential CNS/antimicrobial activity*
N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide C₁₄H₁₈N₂O₃ Unsubstituted piperidine Limited reported activity
2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide C₁₅H₁₈N₄O₃S₂ Phenylsulfonyl, oxadiazole-thioether Antibacterial
Egalognastat C₁₇H₂₁N₅O₃S Piperazine-thiadiazole O-GlcNAcase inhibition

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a sulfonamide group. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight488.95 g/mol
Molecular FormulaC23H26N2O6S
LogP4.2983
Polar Surface Area79.238 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : This is achieved through the cyclization of catechol derivatives.
  • Sulfonamide Formation : The introduction of the sulfonamide group is performed using sulfonyl chlorides under basic conditions.
  • Acetamide Linkage : The final step involves coupling with an acetamide derivative to complete the structure.

Pharmacological Properties

Recent studies indicate that compounds similar to this compound exhibit significant biological activities:

  • Anti-inflammatory Activity : Compounds in this class have been evaluated as multitarget inhibitors for COX-2 and 5-LOX enzymes, which are crucial in inflammatory pathways. For instance, derivatives showed IC50 values as low as 0.011 μM for COX-2 inhibition, indicating potent anti-inflammatory potential .
  • Analgesic Effects : In vivo studies have demonstrated that these compounds can ameliorate pain responses in animal models, such as formalin-induced pain and capsaicin-induced edema .

The mechanism of action involves the inhibition of key enzymes involved in inflammatory processes, particularly COX and lipoxygenase pathways. Additionally, the compound may modulate G protein-coupled receptors (GPCRs), which are integral to pain signaling and inflammation .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on COX Inhibition : A study reported that a derivative with similar structural characteristics exhibited significant inhibition against COX enzymes, leading to reduced inflammation in rodent models .
  • Analgesic Efficacy in Animal Models : Another study demonstrated that administration of a related compound resulted in a marked decrease in pain behavior in response to formalin injection .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core, sulfonylation at the 1-position, and coupling with the benzodioxolylacetamide moiety. Key steps include:
  • Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) to introduce the sulfonyl group .
  • Acetamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the piperidine-sulfonyl intermediate with N-(benzodioxol-5-yl)acetic acid .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yields >75% .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of sulfonylation and acetamide linkage. Key signals include downfield shifts for sulfonyl-OCH3_3 (~3.8 ppm) and benzodioxole protons (~6.7–6.9 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass measurement (±5 ppm) validates molecular formula (e.g., C21_{21}H22_{22}N2_2O6_6S) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What functional groups dictate this compound’s reactivity and stability?

  • Methodological Answer :
  • Sulfonamide Group : Sensitive to hydrolysis under acidic/basic conditions; requires inert storage (argon, desiccants) .
  • Benzodioxole Ring : Susceptible to oxidative degradation; stabilizers like BHT (butylated hydroxytoluene) are recommended in solution .
  • Acetamide Linker : Hydrolytically stable at neutral pH but prone to enzymatic cleavage (e.g., amidases), necessitating stability assays in biological matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) with IC50_{50} curves .
  • Metabolic Stability Testing : Use liver microsomes to assess if observed activity differences stem from metabolite interference .
  • Target Engagement Assays : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., kinases, GPCRs) .

Q. What experimental design principles apply to studying this compound’s solubility and formulation for in vivo studies?

  • Methodological Answer :
  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) and co-solvents (e.g., PEG 400, cyclodextrins) to enhance aqueous solubility .
  • Formulation Optimization : Nanoemulsions or liposomal encapsulation improve bioavailability; characterize particle size (DLS) and stability (zeta potential) .
  • Pharmacokinetic Profiling : IV/PO administration in rodent models with LC-MS/MS quantification to assess Cmax_{max}, t1/2_{1/2}, and AUC .

Q. How can computational methods guide the rational design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., COX-2, 5-HT receptors). Focus on sulfonamide-π stacking and hydrogen-bonding motifs .
  • QSAR Modeling : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on benzodioxole enhance potency) .
  • ADMET Prediction : SwissADME or ADMETlab2.0 to prioritize derivatives with favorable permeability (LogP <3) and low CYP450 inhibition risk .

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